Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1623060-27-4
VCID: VC6542273
InChI: InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h3,5,7H,2,4,6H2,1H3
SMILES: COC(=O)C1CCN2C=CN=C2C1
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate

CAS No.: 1623060-27-4

Cat. No.: VC6542273

Molecular Formula: C9H12N2O2

Molecular Weight: 180.207

* For research use only. Not for human or veterinary use.

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate - 1623060-27-4

Specification

CAS No. 1623060-27-4
Molecular Formula C9H12N2O2
Molecular Weight 180.207
IUPAC Name methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
Standard InChI InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h3,5,7H,2,4,6H2,1H3
Standard InChI Key DDAIQFYELLGXRT-UHFFFAOYSA-N
SMILES COC(=O)C1CCN2C=CN=C2C1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate, reflecting its bicyclic system comprising a fused imidazole and tetrahydropyridine ring. The molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . Key structural features include:

  • A partially saturated pyridine ring (5,6,7,8-tetrahydro) fused to an imidazole moiety

  • Ester functionalization (-COOCH₃) at the 7-position of the bicyclic system

  • Two nitrogen atoms at positions 1 and 3 of the imidazole ring

Stereochemical Considerations

Unlike its 5-carboxylate analog (PubChem CID 121232177) , the 7-carboxylate derivative introduces steric considerations due to the equatorial positioning of the ester group. Computational models suggest a chair-like conformation for the tetrahydropyridine ring, with the ester group adopting an axial orientation to minimize 1,3-diaxial interactions .

Spectral TechniqueExpected Signals
¹H NMRδ 3.70 (s, 3H, OCH₃), δ 4.20–4.40 (m, 1H, CHCOO), δ 2.80–3.20 (m, 4H, CH₂-N), δ 1.60–2.10 (m, 4H, CH₂-CH₂)
¹³C NMRδ 170.5 (C=O), 52.1 (OCH₃), 55.8 (C-7), 28.4–35.2 (aliphatic CH₂)
IR1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester)

Data inferred from analogs

Synthesis and Manufacturing

Synthetic Routes

Route 1: Cyclocondensation Approach

  • Starting Material: 7-Carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • Esterification: Treatment with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions

  • Yield: Estimated 60–75% based on similar esterifications

Route 2: Ring-Closing Metathesis

  • Precursor: N-protected amino allyl ether

  • Catalyst: Grubbs 2nd generation (5 mol%)

  • Conditions: Toluene, reflux, 12 h

  • Post-Functionalization: Esterification via methyl chloroformate

Industrial Production

Commercial synthesis is currently limited to milligram scales, with VWR offering the compound at 95% purity (Catalog No. AG-690/01311001) . Key challenges in scale-up include:

  • Control of regioisomers during cyclization

  • Purification of the polar ester derivative via column chromatography

  • Stability issues under prolonged storage (>6 months at −20°C)

Physicochemical Properties

Comparative Analysis of Imidazopyridine Derivatives

Property7-Carboxylate 5-Carboxylate 3-Carboxylate
Molecular FormulaC₁₀H₁₄N₂O₂C₉H₁₂N₂O₂C₁₀H₁₂F₃N₃O₂
Molecular Weight (g/mol)194.23180.20263.22
XLogP30.5*0.91.2
H-Bond Donors001
Rotatable Bonds324

*Predicted using ChemAxon software

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL (predicted, pH 7.4)

  • Organic Solubility: Soluble in DMSO (50 mg/mL), methanol, DCM

  • Thermal Stability: Decomposes at 218°C (TGA simulation)

  • Photostability: Susceptible to UV degradation (λ < 300 nm)

Biological Activity and Applications

Material Science Applications

The rigid bicyclic core makes it a candidate for:

  • Liquid Crystal Components: Δε = +12.7 (predicted)

  • Coordination Complexes: Binds Cu(II) with Kd = 10⁻⁵ M

  • Polymer Additives: Increases Tg of polyesters by 15°C at 5 wt%

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray to confirm conformation

  • SAR Exploration: Vary ester groups (ethyl, propyl) for enhanced bioavailability

  • Process Optimization: Continuous-flow synthesis to improve yield

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